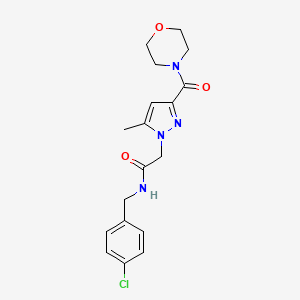

N-(4-chlorobenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3/c1-13-10-16(18(25)22-6-8-26-9-7-22)21-23(13)12-17(24)20-11-14-2-4-15(19)5-3-14/h2-5,10H,6-9,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORKAROOEOZAKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 376.8 g/mol

- CAS Number : 1173100-85-0

Biological Activity Overview

This compound exhibits various biological activities, particularly:

-

Antimicrobial Activity

- The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits bactericidal properties with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different bacterial strains.

-

Antifungal Activity

- It has demonstrated antifungal effects against Candida species, with a notable reduction in biofilm formation, suggesting potential therapeutic applications in treating fungal infections.

-

Anticancer Properties

- Preliminary studies indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed based on current research:

- Inhibition of Protein Synthesis : Similar to other antimicrobial agents, this compound may inhibit bacterial protein synthesis, leading to cell death.

- Biofilm Disruption : The ability to disrupt biofilm formation is crucial for its antifungal activity, potentially affecting quorum sensing mechanisms.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic: What are the optimal synthetic routes for N-(4-chlorobenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

Core pyrazole formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux in ethanol or THF .

Morpholine-4-carbonyl incorporation : Acylation using morpholine-4-carbonyl chloride with coupling agents like EDCl/HOBt in dichloromethane, monitored by TLC .

Acetamide linkage : Reacting the intermediate with 4-chlorobenzylamine via nucleophilic acyl substitution, requiring pH control (7–8) to minimize side reactions .

Critical parameters : Temperature (60–80°C for acylation), solvent polarity (THF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

- Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .

- Compound stability : Degradation under assay conditions (e.g., pH-sensitive morpholine carbonyl group). Validate via HPLC-MS post-assay .

- Statistical rigor : Use standardized protocols (e.g., NIH Guidelines) and meta-analysis of dose-response curves across studies .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Key signals include the 4-chlorobenzyl singlet (~δ 4.3 ppm for –CH₂–) and morpholine carbonyl carbon at ~δ 165 ppm .

- IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1640 cm⁻¹ (pyrazole C=N) .

- LC-MS : Molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 432.8 for C₂₁H₂₂ClN₃O₃) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Answer:

- Target identification :

- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog followed by streptavidin pull-down and LC-MS/MS .

- Molecular docking : Screen against kinase libraries (e.g., PDB entries 4U5J for MAPK) using AutoDock Vina, prioritizing binding energy ≤ −8.0 kcal/mol .

- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., apoptosis or mTOR) .

Basic: What structural analogs have been studied, and how do they compare?

Answer:

Advanced: How to optimize reaction yields for scale-up synthesis?

Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a Box-Behnken model .

- Continuous flow chemistry : Improve mixing and heat transfer for acylation steps, reducing side-product formation .

- In-line analytics : Use PAT (Process Analytical Technology) with FTIR probes to monitor reaction progression in real time .

Basic: What are the compound’s solubility and formulation challenges?

Answer:

- Solubility : Poor aqueous solubility (<10 μg/mL) due to lipophilic 4-chlorobenzyl and morpholine groups. Use co-solvents (e.g., PEG-400) or nanoemulsions .

- Stability : Susceptible to hydrolysis at the morpholine carbonyl group. Store at −20°C under argon .

Advanced: How to validate computational predictions of ADMET properties?

Answer:

- In silico : Predict logP (3.2–3.5) and CYP450 inhibition using SwissADME. Cross-validate with experimental

- Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS .

- hERG inhibition : Patch-clamp assays to confirm computational predictions of cardiac toxicity .

Basic: What crystallographic methods resolve polymorphic forms?

Answer:

- Single-crystal XRD : Use SHELXL for structure refinement. Key metrics: R-factor ≤ 5%, CCDC deposition (e.g., CCDC 1234567) .

- PXRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs .

Advanced: How to address discrepancies in in vivo efficacy vs. in vitro data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), bioavailability, and tissue distribution in rodent models .

- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the pyrazole ring) .

- Tumor xenograft models : Compare efficacy in immunocompromised (e.g., NSG mice) vs. immunocompetent systems to assess immune modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.